molecular formula C20H28N6O4S B2524687 4-(N,N-dimethylsulfamoyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1207019-58-6

4-(N,N-dimethylsulfamoyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2524687
CAS No.: 1207019-58-6
M. Wt: 448.54
InChI Key: XFEQCGLPMYQIGE-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C20H28N6O4S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

The chemical compound , due to its complex structure, resembles compounds involved in various synthetic and pharmacological research studies. For instance, compounds with similar structures have been synthesized for their potential anti-inflammatory, analgesic, and anticonvulsant activities. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, another study synthesized novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing an efficient and straightforward method for their production (Bhat et al., 2018).

Antimicrobial and Antitumor Activities

Compounds with morpholine and pyrimidine moieties have been explored for their antimicrobial and antitumor activities. For example, pyrimidine-triazole derivatives were synthesized and tested against various bacterial and fungal strains, demonstrating potential as antimicrobial agents (Majithiya & Bheshdadia, 2022). Another research focused on the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor with significant antitumor activity in vivo (Zhou et al., 2008).

Anticonvulsant Activity

The synthesis and evaluation of ameltolide analogues for anticonvulsant models have also been reported. Two new ameltolide derivatives demonstrated superior efficacy to phenytoin in maximal electroshock seizure tests, highlighting the potential of structurally similar compounds for anticonvulsant therapy (Lambert et al., 1995).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O4S/c1-15-23-18(14-19(24-15)26-10-12-30-13-11-26)21-8-9-22-20(27)16-4-6-17(7-5-16)31(28,29)25(2)3/h4-7,14H,8-13H2,1-3H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQCGLPMYQIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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